molecular formula C28H28N4O2 B3448370 4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B3448370
M. Wt: 452.5 g/mol
InChI Key: CZAPMILSAIBQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that combines a phthalazinone core with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the phthalazinone core.

    Final Modifications: Additional functional groups, such as the 4-methylphenyl group, are introduced through further substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phthalazinones.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of phthalazinone derivatives.

    Biochemistry: Researchers can investigate its interactions with various biomolecules to understand its mechanism of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHOXYPHENYL)-4-OXO-3-PHENYLBUTANOIC ACID: This compound shares a similar core structure but differs in the substituents attached to the core.

    4-METHYLPHENYL 3-OXO-3-(4-PHENYL-1-PIPERAZINYL)PROPYL SULFIDE: Another related compound with a similar phenylpiperazine moiety but different functional groups.

Uniqueness

4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups and the phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-methylphenyl)-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-21-11-13-22(14-12-21)27-24-9-5-6-10-25(24)28(34)32(29-27)16-15-26(33)31-19-17-30(18-20-31)23-7-3-2-4-8-23/h2-14H,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPMILSAIBQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 2
Reactant of Route 2
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 3
Reactant of Route 3
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 4
Reactant of Route 4
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 5
Reactant of Route 5
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 6
Reactant of Route 6
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.